Evaluating Molecular Properties: Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate vs. Core Scaffolds
Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate (MW 199.25) possesses a specific molecular weight and functional group arrangement that distinguishes it from simpler spirocyclic building blocks . Its molecular weight is higher than that of the unsubstituted core 5-oxaspiro[3.5]nonane (MW 126.20) [1] and a related chiral amine, (S)-5-oxaspiro[3.5]nonan-8-amine (MW 141.21) [2]. These differences in size and functional group presence (methyl ester vs. no ester) directly impact its physical properties and synthetic utility, as compounds within a similar MW range can exhibit significantly different solubility, crystallinity, and reactivity profiles [3].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 199.25 g/mol |
| Comparator Or Baseline | 5-oxaspiro[3.5]nonane: 126.20 g/mol; (S)-5-oxaspiro[3.5]nonan-8-amine: 141.21 g/mol |
| Quantified Difference | Target compound is 73.05 g/mol heavier than 5-oxaspiro[3.5]nonane; 58.04 g/mol heavier than (S)-5-oxaspiro[3.5]nonan-8-amine. |
| Conditions | N/A (Computed values from vendor and authoritative database records) |
Why This Matters
For procurement, molecular weight and functional group differences confirm that this is not a simple, interchangeable analog, and it will require distinct synthetic planning, purification, and characterization protocols.
- [1] Chemsrc. (n.d.). 5-Oxaspiro[3.5]nonane. CAS 185-14-8. Retrieved from https://m.chemsrc.com/cas/185-14-8_2378073.html View Source
- [2] PubChem. (n.d.). (S)-5-Oxaspiro[3.5]nonan-8-amine. PubChem CID 96509633. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/S_-5-Oxaspiro_3.5_nonan-8-amine View Source
- [3] Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. https://doi.org/10.1016/j.bmcl.2014.06.081 View Source
